

Technical Guide: 1-Chloro-1-phenylpropan-2-one and Analogs

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Compound of Interest

Compound Name: 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one

Cat. No.: B14049894

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Part 1: Executive Summary & Structural Logic

1-Chloro-1-phenylpropan-2-one (α -chloro-phenylacetone) represents a critical junction in organic synthesis, serving as a high-value scaffold for both legitimate pharmaceutical development and, controversially, as a regulated precursor in the synthesis of amphetamine-type stimulants (ATS).

This guide analyzes the "Dual Electrophilic" nature of this scaffold—where the carbonyl carbon and the α -halo carbon provide two distinct sites for nucleophilic attack. This unique reactivity profile allows for the rapid construction of complex heterocyclic amines (e.g., bupropion analogs) and chiral amino-alcohols.

Core Structural Data

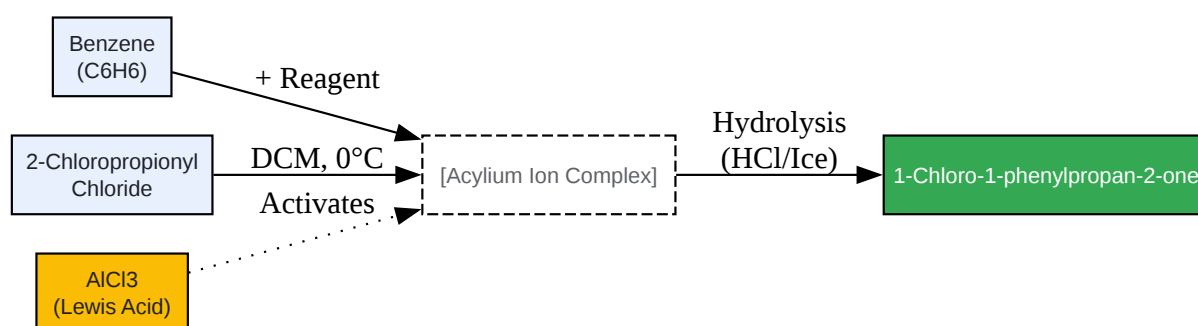
Property	Data
IUPAC Name	1-chloro-1-phenylpropan-2-one
CAS Number	4773-35-7
Molecular Formula	C ₉ H ₉ ClO
Molecular Weight	168.62 g/mol
Physical State	Colorless to pale yellow oil
Boiling Point	~100-105 °C @ 10 mmHg (estimated)
Key Functional Groups	Ketone (C=O), Benzylic Chloride (C-Cl)

Part 2: Synthetic Pathways & Protocols[4]

The Friedel-Crafts Acylation Route

The most direct and atom-economical route to the 1-chloro-1-phenylpropan-2-one scaffold involves the Friedel-Crafts acylation of benzene using 2-chloropropionyl chloride. This method avoids the handling of free halogens required in direct halogenation.

Reaction Scheme (DOT Visualization):



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Caption: Figure 1. Friedel-Crafts acylation pathway for direct scaffold synthesis.

Detailed Experimental Protocol (Representative Scale)

Note: This protocol is a synthesis of standard Friedel-Crafts methodologies adapted for this scaffold. All work must be performed in a fume hood.

- Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser connected to an acid gas scrubber (NaOH trap).
- Lewis Acid Suspension: Charge the flask with anhydrous Aluminum Chloride (AlCl_3 , 1.1 equiv) and anhydrous Dichloromethane (DCM, 5 mL/g of substrate). Cool to 0°C in an ice bath.
- Acyl Chloride Addition: Mix 2-chloropropionyl chloride (1.0 equiv) in a small volume of DCM. Add dropwise to the AlCl_3 suspension over 30 minutes. The solution will darken as the acylium ion complex forms.
- Substrate Addition: Add dry Benzene (1.2 equiv) dropwise, maintaining the internal temperature below 5°C .
- Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the acid chloride.
- Quench: Pour the reaction mixture slowly onto a slurry of crushed ice and concentrated HCl (to break the aluminum complex).
- Workup: Separate the organic layer.[1] Extract the aqueous layer twice with DCM.[2] Combine organic phases, wash with saturated NaHCO_3 (carefully, gas evolution) and brine.
- Purification: Dry over anhydrous MgSO_4 , filter, and concentrate in vacuo. The crude oil can be purified via vacuum distillation.

Direct α -Halogenation (Alternative Route)

For analogs where the phenyl ring is already substituted (e.g., m-chloropropiophenone for Bupropion synthesis), direct bromination is preferred.

- Substrate: Propiophenone (or substituted analog)
- Reagent: Bromine (Br_2) or N-Bromosuccinimide (NBS)[3]

- Mechanism: Acid-catalyzed enolization followed by electrophilic halogenation at the alpha position.

Part 3: Reactivity Profile & Mechanism

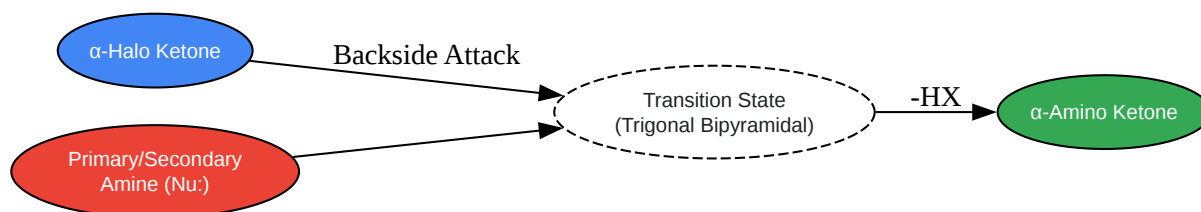
The defining feature of 1-chloro-1-phenylpropan-2-one is its bifunctional electrophilicity.

- Carbonyl Carbon: Susceptible to nucleophilic attack (e.g., Grignard reagents, hydride reduction).
- α -Chloro Carbon: Highly reactive toward S_N2 substitution due to the adjacent carbonyl group, which stabilizes the transition state via orbital overlap.

Nucleophilic Substitution (Amination)

This is the primary pathway for synthesizing cathinone derivatives and pharmaceutical amines like Bupropion.

Mechanism Visualization:



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Caption: Figure 2. S_N2 mechanism for the conversion of α -halo ketones to α -amino ketones.

Stereoselective Reduction

Reduction of the ketone yields 1-chloro-1-phenylpropan-2-ol, a precursor to pseudoephedrine analogs. The stereochemical outcome (syn vs. anti) is dictated by the reducing agent (e.g., NaBH_4 vs. LiAlH_4) and the presence of chelating effects (Cram's Chelation Model).

Part 4: Analytical Characterization

Validating the identity of 1-chloro-1-phenylpropan-2-one requires a multi-faceted analytical approach.

Technique	Diagnostic Feature	Interpretation
IR Spectroscopy	1720-1740 cm^{-1}	Strong C=O stretch (unconjugated ketone).
^1H NMR (CDCl_3)	δ 1.6-1.8 (d, 3H)	Methyl group doublet (terminal $-\text{CH}_3$).
	δ 5.1-5.3 (q, 1H)	Methine proton (CH-Cl) adjacent to phenyl/carbonyl.
	δ 7.2-7.5 (m, 5H)	Aromatic protons.
Mass Spectrometry (EI)	m/z 105	Base peak (Benzoyl cation, $\text{Ph-C}\equiv\text{O}^+$) formed via α -cleavage.
	m/z 77	Phenyl cation (loss of CO from m/z 105).
	m/z 168/170	Molecular ion (M^+) with characteristic 3:1 Cl isotope ratio.

Part 5: Medicinal Chemistry & Regulatory Context

Therapeutic Analogs

While the parent compound is a controlled precursor, substituted analogs are vital in legitimate medicine:

- Bupropion (Wellbutrin): Synthesized from m-chloro- α -bromo-propiofenone. The meta-chloro substituent on the ring and the tert-butyl amine group prevent metabolism into amphetamine-like structures, retaining antidepressant activity without significant abuse potential.

- Chalcones: The scaffold serves as a precursor for chalcone derivatives, which are investigated for anti-inflammatory and anti-cancer properties.[4]

Regulatory Status (P2P/BMK Context)

1-Chloro-1-phenylpropan-2-one is structurally related to Phenyl-2-Propanone (P2P), also known as Benzyl Methyl Ketone (BMK).

- Precursor Control: In many jurisdictions (EU, US), "designer precursors" like α -phenylacetoacetamide (APAA) and glycidic esters are monitored. 1-chloro-1-phenylpropan-2-one can be easily reduced to P2P, placing it under scrutiny as a "masked" precursor.
- Analytic Vigilance: Forensic labs monitor for this compound as a marker of "Emde" or "Nagai" route methamphetamine synthesis attempts, although those routes typically start from ephedrine.

References

- Synthesis of α -Haloketones: Erian, A. W., et al. "The Chemistry of α -Haloketones and Their Utility in Heterocyclic Synthesis." *Molecules*, 2003. [Link](#)
- Bupropion Synthesis: Perrine, D. M., et al.[5] "A Short, One-Pot Synthesis of Bupropion." *Journal of Chemical Education*, 2000. [Link](#)
- Friedel-Crafts Methodology: Olah, G. A. "Friedel-Crafts and Related Reactions." Wiley-Interscience, 1964. [Link](#)
- Mass Spectral Data: NIST Mass Spectrometry Data Center.[6][7] "1-(2-Chlorophenyl)propan-2-one Spectra." NIST Chemistry WebBook. [Link](#)
- Precursor Regulation: European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "Drug Precursor Developments in the European Union." EMCDDA Reports, 2017. [Link](#)

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Sources

- [1. chemistry.mdma.ch](https://chemistry.mdma.ch) [chemistry.mdma.ch]
- [2. 3-Chloropropiophenone - PMC](https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloropropiophenone) [pmc.ncbi.nlm.nih.gov]
- [3. researchgate.net](https://www.researchgate.net) [researchgate.net]
- [4. jchemrev.com](https://www.jchemrev.com) [jchemrev.com]
- [5. scribd.com](https://www.scribd.com) [scribd.com]
- [6. 1-Chloro-1-phenylpropan-2-amine | C₉H₁₂ClN | CID 541822 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-1-phenylpropan-2-amine) [pubchem.ncbi.nlm.nih.gov]
- [7. 1-\(2-Chlorophenyl\)propan-2-one](https://webbook.nist.gov) [webbook.nist.gov]
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